![molecular formula C16H14N6OS B4454442 3-(5-METHYL-1H-PYRAZOL-3-YL)-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B4454442.png)
3-(5-METHYL-1H-PYRAZOL-3-YL)-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
概要
説明
“3-(5-METHYL-1H-PYRAZOL-3-YL)-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE” is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-METHYL-1H-PYRAZOL-3-YL)-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and oxazole intermediates, followed by their coupling with a triazole core. Common reagents and conditions include:
Reagents: Hydrazines, aldehydes, sulfur sources, and various catalysts.
Conditions: Reflux, inert atmosphere, and specific pH conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medicinal applications include the development of pharmaceuticals targeting specific biological pathways. Triazoles are known for their antifungal and antiviral properties.
Industry
In industry, such compounds may be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
作用機序
The mechanism of action of “3-(5-METHYL-1H-PYRAZOL-3-YL)-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad biological activity.
5-Phenyl-1H-pyrazole: Known for its use in medicinal chemistry.
Oxazole derivatives: Often studied for their antimicrobial properties.
Uniqueness
The uniqueness of “3-(5-METHYL-1H-PYRAZOL-3-YL)-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE” lies in its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and biological activity.
特性
IUPAC Name |
3-[[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-11-9-14(18-17-11)15-19-20-16(24-10-12-7-8-23-21-12)22(15)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJODPWAENMIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NN=C(N2C3=CC=CC=C3)SCC4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



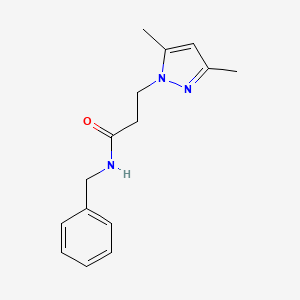
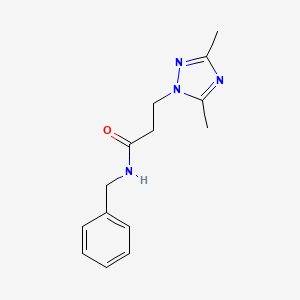
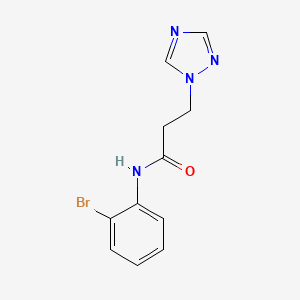

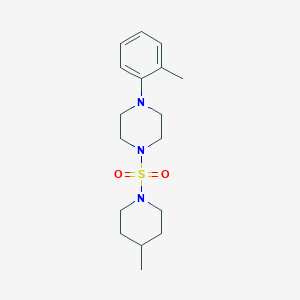
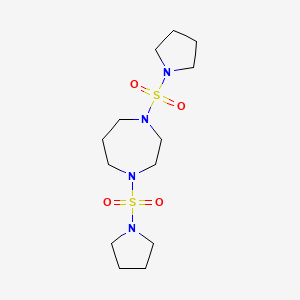
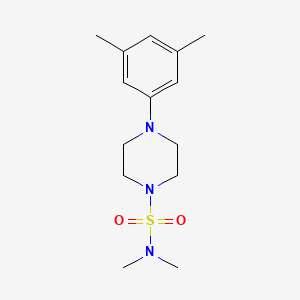

![[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B4454418.png)
![4-methyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B4454425.png)
![3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B4454433.png)
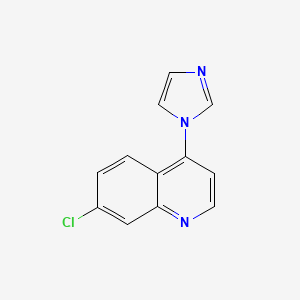
![1-[(4-chloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4454452.png)
